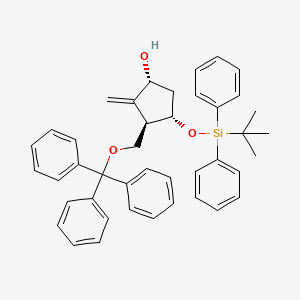
(1R,3R,4S)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylene-3-((trityloxy)methyl)cyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3R,4S)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylene-3-((trityloxy)methyl)cyclopentanol is a complex organic compound that features multiple functional groups, including silyl ethers and methylene groups. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,4S)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylene-3-((trityloxy)methyl)cyclopentanol typically involves multiple steps, including the protection of hydroxyl groups, formation of methylene groups, and introduction of silyl and trityl protecting groups. Common reagents used in these steps include tert-butyldiphenylsilyl chloride, trityl chloride, and various bases and solvents.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the silyl ether groups, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,3R,4S)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylene-3-((trityloxy)methyl)cyclopentanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions that are valuable in the development of new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a drug candidate or as a building block for biologically active molecules. Its ability to undergo various chemical transformations makes it a versatile tool in medicinal chemistry.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity profile make it suitable for various applications.
Mécanisme D'action
The mechanism of action of (1R,3R,4S)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylene-3-((trityloxy)methyl)cyclopentanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,3R,4S)-4-((tert-Butyldimethylsilyl)oxy)-2-methylene-3-((trityloxy)methyl)cyclopentanol
- (1R,3R,4S)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylene-3-((benzyl)oxy)methyl)cyclopentanol
Uniqueness
The uniqueness of (1R,3R,4S)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylene-3-((trityloxy)methyl)cyclopentanol lies in its specific combination of functional groups, which allows for selective and versatile chemical transformations. This makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C42H44O3Si |
|---|---|
Poids moléculaire |
624.9 g/mol |
Nom IUPAC |
(1R,3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-methylidene-3-(trityloxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C42H44O3Si/c1-32-38(31-44-42(33-20-10-5-11-21-33,34-22-12-6-13-23-34)35-24-14-7-15-25-35)40(30-39(32)43)45-46(41(2,3)4,36-26-16-8-17-27-36)37-28-18-9-19-29-37/h5-29,38-40,43H,1,30-31H2,2-4H3/t38-,39+,40-/m0/s1 |
Clé InChI |
IWBOGWSNSAKETH-UHULTCERSA-N |
SMILES isomérique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3C[C@H](C(=C)[C@@H]3COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(C(=C)C3COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B12337558.png)
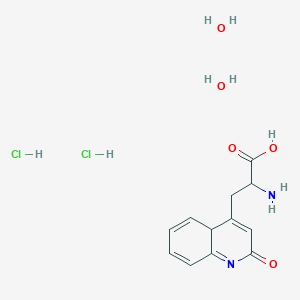

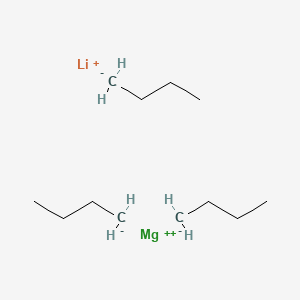
![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12337578.png)
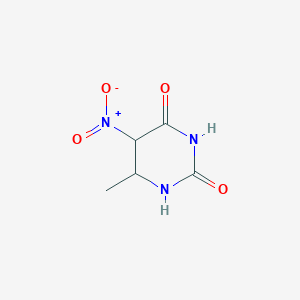
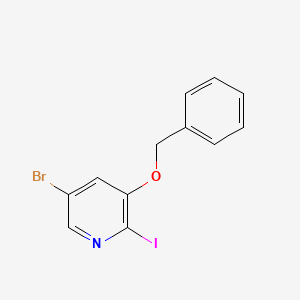
![disodium;2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate](/img/structure/B12337588.png)
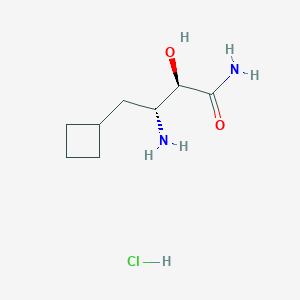
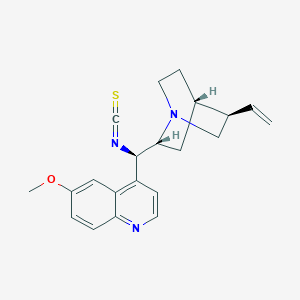
![oxovanadium(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12337598.png)
![Ethyl 2-(4'-(3-methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12337599.png)
